3-Methyl-4-{[(4-methylphenyl)carbonyl](phenylsulfonyl)amino}phenyl 4-methylbenzoate
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Overview
Description
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzenesulfonyl amide: This involves the reaction of benzenesulfonyl chloride with 4-methylbenzamide under basic conditions.
Coupling with 3-methylphenyl 4-methylbenzoate: This step involves the esterification of 3-methylphenol with 4-methylbenzoic acid, followed by coupling with the previously formed benzenesulfonyl amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of carbonic anhydrase or other critical enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Shares the benzenesulfonyl group but lacks the complexity of the full structure.
Benzenesulfonic acid derivatives: Similar in having the sulfonyl group but differ in their overall structure and properties.
Uniqueness
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H25NO5S |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[benzenesulfonyl-(4-methylbenzoyl)amino]-3-methylphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C29H25NO5S/c1-20-9-13-23(14-10-20)28(31)30(36(33,34)26-7-5-4-6-8-26)27-18-17-25(19-22(27)3)35-29(32)24-15-11-21(2)12-16-24/h4-19H,1-3H3 |
InChI Key |
LDUROSLUPGFFOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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